REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[C:6]([O:11][CH3:12])[N:7]=[CH:8][CH:9]=2)[N:4]([CH3:13])[CH:3]=1.C([Li])CCC.C(O[B:23]1[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24]1)(C)C>>[CH3:12][O:11][C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[C:2]([B:23]3[O:27][C:26]([CH3:29])([CH3:28])[C:25]([CH3:31])([CH3:30])[O:24]3)=[CH:3][N:4]([CH3:13])[C:5]=12
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
IC1=CN(C2=C(N=CC=C21)OC)C
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Name
|
|
Quantity
|
5.4 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
2.75 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)OB1OC(C(O1)(C)C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 30 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
purged with nitrogen for 30 minutes
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Duration
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30 min
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Type
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ADDITION
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Details
|
treated with tetrahydrofuran (135 mL)
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Type
|
STIRRING
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Details
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The reaction mixture was stirred at −78° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto water
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Type
|
EXTRACTION
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Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
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Details
|
The organic layer was washed with saturated aqueous sodium chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (silica gel, 100% heptane to 30% ethyl acetate/heptane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC=C2C1N(C=C2B2OC(C(O2)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |